molecular formula C20H16N2O4 B2728770 N-[4-(benzyloxy)phenyl]-3-nitrobenzamide CAS No. 303066-81-1

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide

Cat. No.: B2728770
CAS No.: 303066-81-1
M. Wt: 348.358
InChI Key: KLWLOSCIRMBHNS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a benzyloxy group attached to the phenyl ring and a nitro group at the meta position. Its molecular formula is C20H16N2O4.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-(benzyloxy)aniline to introduce the nitro group, followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the benzamide structure. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid or sulfuric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Reduction: 4-(benzyloxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 4-(benzyloxy)benzyl chloride
  • N-[4-(benzyloxy)phenyl]-sulfonamide derivatives

Uniqueness

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is unique due to the presence of both a benzyloxy and a nitro group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(16-7-4-8-18(13-16)22(24)25)21-17-9-11-19(12-10-17)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLOSCIRMBHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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